molecular formula C17H19NO6 B5576113 Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6367-50-6

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5576113
CAS No.: 6367-50-6
M. Wt: 333.3 g/mol
InChI Key: XLFFMWALVLUMAO-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethoxyphenyl and dicarboxylate groups

Scientific Research Applications

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Future Directions

While specific future directions for your compound were not found, related compounds like 3,4-Dimethoxyphenethylamine are being studied for their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,3-dimethoxybenzaldehyde), a β-ketoester (such as dimethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires heating for several hours to yield the desired dihydropyridine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to yield tetrahydropyridine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may offer advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-21-13-7-5-6-10(15(13)22-2)14-11(16(19)23-3)8-18-9-12(14)17(20)24-4/h5-9,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFFMWALVLUMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979897
Record name Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-50-6
Record name Dimethyl 4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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